N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-15-9-10-16(2)18(13-15)30(27,28)24-11-6-12-29-19(24)14-22-20(25)21(26)23-17-7-4-3-5-8-17/h9-10,13,17,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWKOBQHPQKNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazinan Ring Formation
The 1,3-oxazinan core is synthesized through cyclocondensation of β-amino alcohols with formaldehyde under acidic conditions.
Reaction Conditions:
- Reactants: β-Amino alcohol (1.0 eq), formaldehyde (1.2 eq)
- Catalyst: HCl (0.1 M in EtOH)
- Temperature: 60–65°C, reflux
- Duration: 6–8 hours
- Yield: 68–72%
Mechanistic Insight:
Protonation of the amino group facilitates nucleophilic attack on formaldehyde, followed by intramolecular cyclization. Steric hindrance from the β-amino alcohol’s substituents necessitates prolonged reaction times.
Sulfonylation
The oxazinan intermediate undergoes sulfonylation at the nitrogen atom using 2,5-dimethylbenzenesulfonyl chloride.
Optimized Protocol:
Critical Considerations:
Amide Coupling
Carbodiimide-mediated coupling links the sulfonylated oxazinan to cyclohexylamine via an ethanediamide bridge.
Representative Conditions:
| Component | Detail |
|---|---|
| Coupling agent | EDC (1.5 eq), HOBt (1.5 eq) |
| Solvent | DMF (anhydrous) |
| Temperature | 0°C (activation) → 25°C (coupling) |
| Reaction time | 12–16 hours |
| Yield | 73–77% |
Side Reactions Mitigation:
- EDC/HOBt system: Suppresses racemization and enhances coupling efficiency compared to DCC alone.
- Low-temperature activation: Minimizes premature degradation of activated intermediates.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times and improves heat management:
Purification Technologies
- Simulated moving bed chromatography: Achieves >99.5% purity with 90% solvent recovery.
- Crystallization optimization: Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction validation.
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
- Main impurities: Unreacted oxazinan (0.8%), over-sulfonylated byproducts (0.5%).
- Control measures: In-process NMR monitoring at sulfonylation stage reduces batch failures by 20%.
Comparative Analysis with Related Compounds
Substituent Effects on Reactivity
- 2,5-Dimethyl vs. 2,5-difluoro substituents: Methyl groups enhance sulfonate stability but reduce electrophilicity, requiring 10°C higher reaction temperatures compared to fluorine analogs.
- Cyclohexyl vs. cyclopentyl amines: Cyclohexyl’s larger steric profile necessitates 2-hour extended coupling times to achieve comparable yields.
Chemical Reactions Analysis
Types of Reactions
N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxalamide linkage to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with other sulfonyl- and amide-containing derivatives. A notable analog is N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94047, CAS 872976-66-4) . Key differences include:
- N-Substituents : The cyclohexyl group in the target compound contributes to hydrophobic interactions, while BA94047’s indol-ethyl moiety enables π-π stacking with aromatic residues in biological targets.
Table 1: Structural and Hypothetical Property Comparison
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